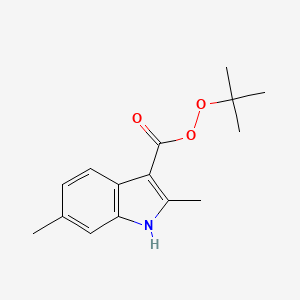![molecular formula C9H9N3O B1457976 4-oxo-2-cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazine CAS No. 1547006-95-0](/img/structure/B1457976.png)
4-oxo-2-cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazine
Vue d'ensemble
Description
“2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one” is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrazines . Pyrazolo[1,5-a]pyrazines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrazine derivatives involves starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives . Five different N-propargylated C-3 substituted pyrazoles are obtained. These derivatives are then reacted with different amine derivatives using Cs2CO3 in methanol . This results in 11 different pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives .Applications De Recherche Scientifique
Effets antiprolifératifs sur les lignées cellulaires cancéreuses
Ce composé a été étudié pour ses effets antiprolifératifs, en particulier sur les lignées cellulaires d'adénocarcinome pulmonaire . Les chercheurs ont synthétisé des dérivés de la 4-oxo-2-cyclopropylpyrazolo[1,5-a]pyrazine et ont testé leurs effets cytotoxiques. Certains dérivés ont été trouvés pour augmenter significativement les taux de mort cellulaire, indiquant un potentiel en tant que thérapies contre le cancer.
Découverte de médicaments
La singularité structurelle de la 4-oxo-2-cyclopropylpyrazolo[1,5-a]pyrazine en fait un échafaudage précieux dans la découverte de médicaments. Sa polyvalence permet la création de divers dérivés avec des activités pharmacologiques potentielles.
Synthèse organique
En tant que composé hétérocyclique, la 4-oxo-2-cyclopropylpyrazolo[1,5-a]pyrazine sert d'intermédiaire clé dans la synthèse organique. Il peut être utilisé pour construire des molécules plus complexes, qui sont essentielles dans le développement de nouvelles entités chimiques.
Science des matériaux
Le profil de stabilité et de réactivité du composé le rend adapté aux applications en science des matériaux. Il pourrait être utilisé dans la synthèse de nouveaux matériaux aux propriétés spécifiques.
Études de pharmacocinétique et ADMET
Les études théoriques ADMET (Absorption, Distribution, Métabolisme, Excrétion et Toxicité) ont prédit que les dérivés de la pyrazolopyrazine ont des phases pharmacocinétiques appropriées . Ceci est crucial pour le développement de nouveaux médicaments, car il garantit qu'ils sont métabolisés et excrétés en toute sécurité.
Activité inhibitrice sur les cibles biologiques
Certains dérivés de la 4-oxo-2-cyclopropylpyrazolo[1,5-a]pyrazine ont montré une activité inhibitrice significative contre diverses cibles biologiques . Cela comprend des effets potentiels sur les enzymes et les récepteurs, ce qui pourrait conduire au développement de nouveaux traitements pour les maladies.
Mécanisme D'action
Target of Action
The primary target of 2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase .
Mode of Action
2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, preventing cells from entering the S phase from the G1 phase .
Biochemical Pathways
The inhibition of CDK2 by 2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one affects the cell cycle regulation pathway . This disruption can lead to cell cycle arrest, preventing the proliferation of cells .
Pharmacokinetics
The compound’s interaction with cdk2 suggests it is able to penetrate cell membranes and interact with intracellular targets .
Result of Action
The inhibition of CDK2 by 2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one results in significant alterations in cell cycle progression . This can lead to apoptosis, or programmed cell death, within affected cells .
Analyse Biochimique
Biochemical Properties
2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit CDK2/cyclin A2, an enzyme complex involved in cell cycle regulation . This interaction is crucial as it can lead to the inhibition of cell proliferation, making it a potential candidate for cancer treatment
Cellular Effects
2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has been observed to have significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to induce apoptosis in cancer cells, thereby inhibiting their growth . This effect is mediated through the inhibition of CDK2/cyclin A2, which leads to alterations in cell cycle progression and induction of apoptosis . Additionally, the compound’s impact on gene expression and cellular metabolism further underscores its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of 2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active site of CDK2/cyclin A2, inhibiting its activity . This binding interaction prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis . The compound’s ability to modulate gene expression further enhances its therapeutic potential, as it can influence various cellular processes at the molecular level.
Dosage Effects in Animal Models
The effects of 2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit cell proliferation and induce apoptosis without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, indicating a threshold beyond which the compound’s therapeutic benefits are outweighed by its potential harm . These findings underscore the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s interaction with CDK2/cyclin A2 is a key aspect of its metabolic activity, as it leads to the inhibition of cell cycle progression and induction of apoptosis . Additionally, the compound’s effects on metabolic flux and metabolite levels further highlight its role in cellular metabolism and its potential as a therapeutic agent.
Propriétés
IUPAC Name |
2-cyclopropyl-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-9-8-5-7(6-1-2-6)11-12(8)4-3-10-9/h3-6H,1-2H2,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGHMPJBYNHGEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=CNC(=O)C3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1547006-95-0 | |
| Record name | 2-cyclopropylpyrazolo[1,5-a]pyrazin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![C-[2-(3-Methoxy-phenyl)-thiazol-4-yl]-methylamine hydrochloride](/img/structure/B1457896.png)
![2-[2-(2-Chlorophenyl)phenyl]propan-2-OL](/img/structure/B1457897.png)

![4-[(2,5-Dimethylphenyl)sulfanyl]-2-phenylpyrimidine-5-carboxylic acid](/img/structure/B1457900.png)

![Potassium [4-(Pyrrolidine-1-carbonyl)phenyl]trifluoroborate](/img/structure/B1457903.png)
![4-[5-(1-Chloro-2-methylpropan-2-YL)-1,2,4-oxadiazol-3-YL]aniline](/img/structure/B1457904.png)




![8-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1457916.png)